molecular formula C13H11F2N B7847854 (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine

(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine

Cat. No.: B7847854
M. Wt: 219.23 g/mol
InChI Key: WIZCUZGNJJBZJB-UHFFFAOYSA-N
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Description

(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of biphenyl methanamines, which are versatile scaffolds in the development of bioactive molecules . While specific pharmacological data for this exact isomer is limited in the public domain, structural analogs featuring the difluorobiphenyl group and an amine functionality have been extensively studied for their potential to interact with various biological targets . Researchers explore such compounds for a range of biological activities, which can include antiviral and anti-inflammatory effects, as indole and other aromatic derivatives demonstrate these properties . The mechanism of action for any potential activity is highly dependent on the specific final structure and target, but often involves binding to enzyme active sites or cellular receptors . The presence of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This product is intended for research purposes as a building block in the synthesis of more complex molecules or for use in biological screening assays. This compound is supplied with high purity and is accompanied by comprehensive analytical data to ensure research integrity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3,4-difluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCUZGNJJBZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 ,4 Difluoro 1,1 Biphenyl 4 Yl Methanamine and Analogous Structures

Retrosynthetic Analysis for the (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine Core

A retrosynthetic analysis of the target molecule reveals two primary disconnection points: the C-C single bond connecting the two phenyl rings and the C-N bond of the methanamine group. This leads to several plausible synthetic pathways.

Disconnection of the Biphenyl (B1667301) C-C Bond: The most common strategy involves disconnecting the biphenyl bond, which points to a cross-coupling reaction as the key step. This approach can be divided into two main routes:

Route A: Coupling of a 3,4-difluorophenyl derivative (e.g., 3,4-difluorophenylboronic acid or a 1-halo-3,4-difluorobenzene) with a suitably functionalized phenyl ring that already contains the methanamine moiety or a precursor. The precursor could be a protected aminomethyl group, a nitromethyl group, or a cyano group.

Route B: Coupling of a 4-substituted phenyl derivative (e.g., 4-bromophenylboronic acid) with a 1-halo-3,4-difluorobenzene. This forms the 3',4'-difluorobiphenyl scaffold, which is then functionalized in subsequent steps to introduce the methanamine group.

Disconnection for Methanamine Introduction: The methanamine group (-CH₂NH₂) is typically introduced onto the pre-formed biphenyl scaffold. Key precursors for the methanamine group include:

A halomethyl group (-CH₂X): This can be converted to the amine via reactions like the Gabriel synthesis or the Delépine reaction. alfa-chemistry.com

A cyano group (-CN): This can be readily reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

An aldehyde group (-CHO): This can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent. thermofishersci.insci-hub.se

An amide group (-CONH₂): This can be converted to the amine with one less carbon via the Hofmann rearrangement, though this is less direct for introducing a methanamine group.

Cross-Coupling Reactions in Biphenyl Formation

The formation of the biaryl C-C bond is a cornerstone of modern organic synthesis, with several palladium-catalyzed cross-coupling reactions being particularly effective. The choice of reaction often depends on the availability of starting materials, functional group tolerance, and the electronic nature of the coupling partners.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide catalyzed by a palladium complex, is one of the most widely used methods for biaryl synthesis. For fluorinated biphenyls, this reaction is particularly valuable.

The synthesis of highly fluorinated biphenyls can be challenging due to the electron-poor nature of the substrates. However, advancements in catalyst systems, including the use of specialized phosphine (B1218219) ligands, have expanded the scope of the Suzuki-Miyaura reaction to include these electron-deficient products. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the catalyst.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EthanolRefluxGood to Excellent
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
Pd₂ (dba)₃ / XPhosCs₂CO₃Dioxane80-110High

This table presents typical conditions for Suzuki-Miyaura couplings involving aryl halides and boronic acids. Specific conditions may vary based on substrate reactivity.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. For the construction of fluorinated biaryls, Negishi coupling offers a powerful alternative to other methods. wikipedia.org

The use of hemilabile ligands has been shown to be effective in promoting C-C reductive eliminations, leading to efficient coupling even at lower temperatures. en-academic.com Studies have demonstrated the successful synthesis of polyfluorinated asymmetric biaryls at 80 °C in short reaction times using specialized nickel and palladium catalysts. alfa-chemistry.com Continuous flow methods have also been developed for the regioselective arylation of fluoroarenes via a three-step metalation, zincation, and Negishi cross-coupling sequence, providing efficient access to 2-fluorobiaryl products. organic-chemistry.org

CatalystLigandReactantsSolventTemperature (°C)
PdCl₂(PPh₃)₂-Aryl-ZnCl + Aryl-ITHF60-80
NiCl₂(dppe)-Aryl-ZnCl + Aryl-ClTHFReflux
[MCl₂(PhPEWO-F)]PhPEWO-FAr¹-I + Zn(Ar²)₂Toluene80

This table illustrates common catalyst systems and conditions for Negishi couplings. M = Ni or Pd.

The Stille coupling utilizes an organotin reagent (organostannane) and an organohalide with a palladium catalyst. A significant advantage of this reaction is the stability of organostannanes to air and moisture. While examples of Stille couplings involving highly fluorinated aryl compounds are less common compared to Suzuki or Negishi reactions, it remains a viable method.

The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. The addition of lithium chloride (LiCl) can have a beneficial effect on the reaction rate. To address the toxicity and removal of tin byproducts, "fluorous" aryl tin reactants have been developed, which can be separated from the organic product by fluorous/organic extraction. synarchive.com

CatalystAdditiveReactantsSolventTemperature (°C)
Pd(PPh₃)₄LiClAryl-SnBu₃ + Aryl-IToluene/DMF80-110
PdCl₂(PPh₃)₂CuI, LiClAryl-Sn(C₆F₁₃CH₂CH₂)₃ + Aryl-BrDMF/THF80
Pd(OAc)₂-Aryl-SnMe₃ + Aryl-OTfNMP100

This table shows representative conditions for Stille coupling reactions. The choice of non-transferable groups on the tin atom (e.g., Bu, Me) can influence reactivity.

The Ullmann reaction is a classic method for synthesizing symmetric biaryls by the copper-mediated coupling of two aryl halides. Traditional Ullmann conditions require harsh conditions (high temperatures and stoichiometric copper), which can limit functional group compatibility. However, modern variations using palladium or nickel catalysts, as well as improved ligand systems for copper, have rendered the reaction more versatile.

The Ullmann reaction has been successfully applied to the synthesis of fluorinated biaryls. google.com Modified conditions have been developed for the one-step synthesis of perfluorinated polyphenylenes, highlighting its utility in constructing highly fluorinated systems. purdue.edu While often superseded by palladium-catalyzed methods for unsymmetrical biaryls, the Ullmann coupling remains a useful tool, especially for the synthesis of symmetric molecules.

MetalLigandReactantsSolventTemperature (°C)
Cu powder-Aryl-I + Aryl-IDMF or Sand150-250
CuIPhenanthrolineAryl-Br + Aryl-BrDMSO120-150
Pd(OAc)₂PhosphineAryl-Cl + Aryl-ClToluene110

This table outlines conditions for both classic and modern Ullmann-type biaryl couplings.

Direct Amination and Methanamine Introduction Strategies

Once the 3',4'-difluorobiphenyl core is synthesized, the final step is the introduction of the methanamine group at the 4-position. Several reliable methods can be employed.

Reduction of a Nitrile: A common and efficient route begins with the synthesis of 3',4'-difluoro-[1,1'-biphenyl]-4-carbonitrile. This can be achieved by a cross-coupling reaction using 4-cyanophenylboronic acid or by nucleophilic substitution of a 4-halo-3',4'-difluorobiphenyl with a cyanide salt (e.g., CuCN in a Rosenmund–von Braun reaction). The resulting nitrile is then reduced to the primary amine using potent reducing agents like LiAlH₄ in an etheral solvent or through catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst).

Reductive Amination of an Aldehyde: This pathway involves the 3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde intermediate. The aldehyde reacts with ammonia or an ammonia equivalent to form an intermediate imine, which is then reduced in situ to the amine. thermofishersci.in Common reducing agents for this one-pot process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sci-hub.se This method is valued for its mild conditions and operational simplicity.

The Delépine Reaction: This classic method provides a direct route to primary amines from activated alkyl halides. wikipedia.orgen-academic.com The synthesis would start with a 4-(halomethyl)-3',4'-difluoro-[1,1'-biphenyl] (e.g., the bromomethyl or chloromethyl derivative). This halide is reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium (B1175870) salt. alfa-chemistry.comorganic-chemistry.org Subsequent hydrolysis of this salt with aqueous acid (typically ethanolic HCl) yields the desired this compound hydrochloride. synarchive.com A patent for the synthesis of the related 2,4-difluorobenzenemethanamine utilizes this three-step sequence of halogenation, reaction with methenamine (B1676377), and hydrolysis. google.com

An in-depth examination of the synthetic pathways leading to this compound and its analogs reveals a variety of strategic chemical transformations. These methodologies encompass the formation of the core aminomethyl group, the introduction of fluorine substituents onto the biphenyl framework, and alternative routes to construct the fluorinated biphenylamine system. This article details these approaches, focusing on the chemical principles and research findings that underpin each synthetic strategy.

Derivatization Strategies and Synthetic Transformations of 3 ,4 Difluoro 1,1 Biphenyl 4 Yl Methanamine

Synthesis of Amide Derivatives

The primary amine group of (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine serves as a key handle for the synthesis of a wide array of amide derivatives. Standard coupling reactions involving carboxylic acids and their activated derivatives are commonly employed to furnish these analogues.

Carbamate (B1207046) Synthesis

The synthesis of carbamate derivatives from this compound can be achieved through its reaction with various chloroformates or by reacting it with an alcohol in the presence of a coupling agent that forms a carbamate linkage. Another common method involves the reaction with isocyanates. While specific examples for this exact compound are not extensively detailed in publicly available literature, the general synthesis is a standard procedure in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Analogues

The formation of urea and thiourea derivatives represents a common derivatization strategy for primary amines. This is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate, respectively. For instance, a general synthetic route involves the reaction of a biphenylmethanamine derivative with various substituted aryl isocyanates or aryl isothiocyanates. These reactions are often carried out in the presence of a suitable base or catalyst.

A study on the synthesis of novel urea and thiourea derivatives of a structurally related compound, (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, highlights a common synthetic approach. In this study, the parent amine was reacted with a variety of substituted aryl isocyanates and isothiocyanates in the presence of N,N-dimethylpiperazine (DMP) to yield the corresponding urea and thiourea derivatives. This methodology is directly applicable to this compound.

Table 1: General Synthesis of Urea and Thiourea Derivatives
Reactant 1Reactant 2ProductGeneral Conditions
This compoundAryl isocyanate (Ar-N=C=O)N-Aryl-N'-((3',4'-difluoro-[1,1'-biphenyl]-4-yl)methyl)ureaOrganic solvent, optional base/catalyst
This compoundAryl isothiocyanate (Ar-N=C=S)N-Aryl-N'-((3',4'-difluoro-[1,1'-biphenyl]-4-yl)methyl)thioureaOrganic solvent, optional base/catalyst

Substituted Acetamido Derivatives

Substituted acetamido derivatives are readily synthesized by the acylation of this compound with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride. For more complex substituted acetamides, a carboxylic acid bearing the desired substituent is coupled with the amine using standard peptide coupling reagents. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound is a straightforward process involving its reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction, known as the Hinsberg test for primary amines, yields N-substituted sulfonamides. The properties of the resulting sulfonamide can be tuned by varying the 'R' group on the sulfonyl chloride, which can be an alkyl or aryl moiety.

Incorporation into Complex Heterocyclic Systems

The primary amine of this compound can act as a nucleophile in cyclocondensation reactions to form various heterocyclic systems. For example, it can react with diketones, diesters, or other bifunctional electrophiles to form nitrogen-containing heterocycles. While specific examples of the incorporation of this particular compound into complex heterocyclic systems are not widely reported, the chemical reactivity of the primary amine allows for its potential use in the synthesis of heterocycles such as pyrimidines, benzodiazepines, or other fused ring systems, depending on the reaction partner.

Exploration of Structure-Activity Relationships in Derivatives for Academic Study

The derivatization of this compound is a key strategy in academic research to probe structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological or chemical properties of the resulting derivatives, researchers can identify key structural features responsible for a particular activity.

Biological Activity Screening of Derivatives

The core structure of this compound, featuring a biphenyl (B1667301) scaffold, suggests a foundation for derivatives with significant biological potential. Biphenyl derivatives are known to exhibit a wide array of therapeutic uses, including antimicrobial, anti-inflammatory, and antifungal activities. The introduction of fluorine atoms, as seen in the subject compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. Fluorinated functionalities can be pivotal in the design of potent enzyme inhibitors.

Derivatives of this compound can be synthesized by modifying the primary amine group. This functional handle allows for the creation of amides, sulfonamides, and secondary or tertiary amines, each with distinct physicochemical properties that can modulate biological activity. Screening of these derivatives would typically involve a battery of in vitro assays to identify lead compounds for further development.

Antimicrobial Activity:

A primary area of investigation for new biphenyl compounds is their potential as antimicrobial agents. The screening of derivatives would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Studies on related fluorinated benzimidazole (B57391) derivatives have shown that fluoro-substituted compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated analogues. Specifically, the position of the fluorine atom can significantly influence the spectrum of activity. For example, research on a series of biphenyl peptidomimetic amphiphiles demonstrated that positional changes of functional groups had a substantial impact on antimicrobial potency, particularly against Gram-negative bacteria.

Enzyme Inhibition:

The fluorinated biphenyl structure is also a promising scaffold for enzyme inhibitors. Fluorine's high electronegativity can lead to stronger interactions with enzyme active sites. For instance, a study on fluorine-substituted biphenyl methylene (B1212753) imidazoles as inhibitors of the enzyme CYP17 (cytochrome P450 17A1), a target in prostate cancer therapy, found that meta-fluoro substitution improved inhibitory activity. Derivatives of this compound could be screened against various enzymes, such as kinases, proteases, or cholinesterases, to identify potential therapeutic agents for a range of diseases. The IC₅₀ value, which measures the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is a key metric in these screens.

The following table summarizes representative biological activity data for structurally related fluorinated biphenyl compounds, illustrating the potential activities that could be explored for derivatives of this compound.

Compound ClassAssay TypeTarget Organism/EnzymeMeasured Activity (MIC or IC₅₀)Reference
Biphenyl Peptidomimetic IsomerAntimicrobial (MIC)P. aeruginosa2 µg/mL
Biphenyl Peptidomimetic IsomerAntimicrobial (MIC)A. baumannii4 µg/mL
Biphenyl Peptidomimetic IsomerAntimicrobial (MIC)MRSA0.25–8 µg/mL
Fluorinated Biphenyl Methylene ImidazoleEnzyme Inhibition (IC₅₀)CYP17 (Cytochrome P450 17A1)131 nM
Fluorinated 2-phenyl-benzimidazoleAntimicrobial (MIC)B. subtilis7.81 µg/mL
Fluorinated 2-phenyl-benzimidazoleAntimicrobial (MIC)Gram-negative bacteria31.25 µg/mL

This table presents data for analogous compounds from the literature to indicate the potential biological activities of derivatives of this compound.

Positional Isomerism and Its Synthetic Implications

Positional isomerism plays a critical role in determining the pharmacological profile of biphenyl compounds. The spatial arrangement of substituents affects the molecule's conformation, electronic distribution, and steric properties, which in turn governs its interaction with biological targets. A comparative analysis of this compound with its positional isomer, (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine, highlights these principles.

In This compound , the two fluorine atoms are adjacent on one phenyl ring, creating a distinct electronic environment and dipole moment. The aminomethyl group is located at the 4-position of the other ring, placing it directly along the axis of the biphenyl linkage.

In contrast, (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine features a symmetrical distribution of fluorine atoms at the 4- and 4'-positions. The aminomethyl group is at the 3-position, shifting the primary amine functionality off the central axis of the molecule. This altered geometry can significantly impact how the molecule fits into a binding pocket. Studies on other biphenyl systems have shown that such positional shifts can lead to dramatic changes in biological activity, sometimes increasing efficacy against certain targets while decreasing it against others.

Synthetic Implications:

The synthesis of these distinct positional isomers requires different starting materials, typically involving a cross-coupling reaction like the Suzuki coupling. The choice of boronic acid and aryl halide precursors is dictated by the desired substitution pattern.

For this compound , a plausible synthetic route involves the coupling of a 4-(protected-aminomethyl)phenyl boronic acid derivative with 1-bromo-3,4-difluorobenzene. Alternatively, 3,4-difluorophenylboronic acid could be coupled with a 4-bromo-benzylamine derivative.

For (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine , the synthesis would require coupling 4-fluorophenylboronic acid with a 3-(protected-aminomethyl)-4-fluorobromobenzene precursor, or a 3-(protected-aminomethyl)-4-fluorophenylboronic acid derivative with 1-bromo-4-fluorobenzene.

The need for different, and potentially more complex, multi-step syntheses for the precursors of each isomer has direct implications for the feasibility and cost of production. The availability and stability of the respective boronic acids and aryl halides are key considerations in planning the synthetic strategy.

The following table provides a comparative overview of the two positional isomers.

FeatureThis compound(4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine
StructureStructure of this compoundStructure of (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine
IUPAC NameThis compound(4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine
Fluorine Substitution PatternAsymmetric (3',4'-positions)Symmetric (4,4'-positions)
Aminomethyl Group Position4-position (para)3-position (meta)
Potential Synthetic Precursors (Suzuki Coupling)4-(Aminomethyl)phenylboronic acid + 1-Bromo-3,4-difluorobenzene4-Fluorophenylboronic acid + 3-Bromo-6-fluorobenzylamine
3,4-Difluorophenylboronic acid + 4-Bromobenzylamine(5-(Aminomethyl)-2-fluorophenyl)boronic acid + 1-Bromo-4-fluorobenzene

Mechanistic Investigations in the Synthesis of Fluorinated Biphenyls and Biphenylmethanamines

Catalytic Cycles of Palladium-Mediated Cross-Coupling Reactions

The creation of the biphenyl (B1667301) skeleton is commonly achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction involves the coupling of an organoboron compound with an organohalide. The catalytic cycle for the Suzuki reaction is generally understood to proceed through three fundamental steps:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with an aryl halide (e.g., a brominated or chlorinated benzene (B151609) derivative). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) species. This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the aryl halide is a key factor, with the rate of oxidative addition typically following the order I > OTf > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a fluorinated phenylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron compound to facilitate the transfer of the aryl group to the palladium center, displacing the halide. The result is a new palladium(II) complex bearing both aryl groups. libretexts.org

Reductive Elimination: This is the final step of the cycle, where the two organic groups on the palladium(II) complex are coupled, forming the desired carbon-carbon bond of the biphenyl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov Reductive elimination is generally faster from three-coordinate Pd(II) complexes than from four-coordinate ones. nih.gov

This catalytic cycle is highly efficient and forms the basis for constructing the core of (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine, for instance, by coupling a 3,4-difluorophenylboronic acid with a 4-halobenzylamine derivative.

Ligand Effects in Fluorinated Biaryl Coupling Reactions

The ligands coordinated to the palladium center are crucial for the success of cross-coupling reactions, as they modulate the catalyst's stability, activity, and selectivity. sigmaaldrich.com Phosphine (B1218219) ligands are the most widely used class due to the tunability of their electronic and steric properties. sigmaaldrich.comtcichemicals.com

Electronic Properties: Electron-rich phosphine ligands, such as those with alkyl substituents (e.g., tri-tert-butylphosphine), increase the electron density on the palladium center. This enhanced electron density generally accelerates the rate of oxidative addition, a critical step in the catalytic cycle. tcichemicals.com Conversely, electron-poor ligands can facilitate reductive elimination. nih.gov Fluorinated phosphine ligands can offer a unique combination of electronic properties, along with enhanced thermal and oxidative stability. man.ac.ukrsc.org

Steric Properties: The bulkiness of a phosphine ligand, often quantified by its cone angle, plays a significant role. Bulky ligands promote the formation of low-coordinate, highly reactive palladium complexes that are necessary for both oxidative addition and subsequent steps. nih.govtcichemicals.com They also encourage the final reductive elimination step to release the product and regenerate the active catalyst. tcichemicals.com Biaryl monophosphine ligands, such as BrettPhos and XPhos, are particularly effective as their steric hindrance and specific structural features are crucial for achieving high efficiency in challenging coupling reactions. mit.eduorganic-chemistry.org

The choice of ligand can significantly impact the reaction's scope, allowing for the use of less reactive coupling partners like aryl chlorides and enabling reactions under milder conditions. researchgate.net

Table 1: Influence of Ligand Properties on Catalytic Steps
Ligand PropertyEffect on Oxidative AdditionEffect on Reductive EliminationExample Ligands
High Electron DensityIncreases reactivityCan slow the processTri-tert-butylphosphine, Tricyclohexylphosphine
Steric Bulk (Large Cone Angle)Promotes formation of active speciesImproves reaction rateXPhos, BrettPhos, (o-tolyl)3P
Electron-Withdrawing Groups (e.g., Fluorine)Decreases reactivityFacilitates the processFluoroalkenyl phosphines

Reactivity and Selectivity in Fluorination Reactions

The introduction of fluorine atoms onto the biphenyl scaffold can be achieved either by using pre-fluorinated starting materials or by performing a fluorination reaction on the biphenyl core, a strategy known as late-stage fluorination. mpg.dempg.denih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine. It involves the reaction of an aryl halide or pseudohalide with a nucleophilic fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF). acsgcipr.org The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. The mechanism proceeds via a Meisenheimer complex intermediate. youtube.com

Aryne-Mediated Fluorination: This method involves the in-situ generation of a highly reactive aryne intermediate from an ortho-disubstituted arene. The subsequent addition of a fluoride source, like tetrabutylammonium (B224687) fluoride (TBAF), across the formal triple bond yields the fluorinated product. researchgate.net

Palladium-Catalyzed Nucleophilic Fluorination: More advanced methods utilize palladium catalysts to facilitate the fluorination of aryl bromides or triflates. These reactions often require specialized ligands and conditions to overcome the challenges associated with C-F bond formation. Mechanistic studies suggest that in some systems, the base can induce an in-situ modification of the ligand, which is critical for catalytic activity. acs.org

The choice of fluorination strategy depends on the availability of starting materials and the desired substitution pattern. For this compound, using a starting material like 1-bromo-3,4-difluorobenzene in a cross-coupling reaction is a highly convergent and common approach.

Regioselectivity Considerations in Biphenyl Functionalization

Achieving the correct substitution pattern is paramount in organic synthesis. For this compound, this means ensuring the fluorine atoms are at the 3' and 4' positions and the methanamine group is at the 4-position.

Substrate-Controlled Synthesis: The most straightforward way to control regioselectivity is by using starting materials that already contain the functional groups in the desired positions. For example, the Suzuki coupling of 3,4-difluorophenylboronic acid with 4-bromobenzylphthalimide would directly establish the correct biphenyl core, with the protected amine ready for subsequent deprotection.

Directed C-H Functionalization: An alternative, more atom-economical strategy is the direct functionalization of C-H bonds. In this approach, a directing group on the substrate coordinates to the metal catalyst, guiding the C-H activation to a specific, typically ortho, position. nih.gov While powerful, achieving functionalization at more remote meta or para positions is significantly more challenging and often requires specifically designed templates or catalysts. For biphenyl systems, interannular (between the two rings) C-H functionalization can also be a route to more complex derivatives. rsc.org The regioselectivity in such reactions is dictated by the formation of a geometrically feasible palladacycle intermediate. nih.gov

Solvent and Temperature Effects on Reaction Outcomes and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the outcome of cross-coupling reactions.

Temperature: Generally, increasing the reaction temperature leads to higher conversion rates and shorter reaction times. mdpi.comresearchgate.net However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. For Suzuki-Miyaura couplings, temperatures often range from 70 °C to 110 °C. mdpi.com

Table 2: Effect of Temperature on Conversion in a Model Suzuki-Miyaura Reaction
Reaction Time (hours)Conversion at 70 °C (%)Conversion at 110 °C (%)
3~75~90
8~85~95
24~90~98
48~92>99
Data adapted from studies on fluorinated biphenyl synthesis. mdpi.com

Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. For Suzuki-Miyaura reactions, polar aprotic solvents or mixtures with water are commonly used. A mixture of DMF/H2O is frequently employed, as water can play a role in the transmetalation step. mdpi.com Ethereal solvents like THF are also effective. heia-fr.ch It has been shown that the choice of solvent can sometimes have a less pronounced effect than other parameters like temperature or catalyst choice, suggesting the reaction is robust across various solvent systems. nih.gov However, solvent quality is critical, as trace impurities can act as catalyst poisons and significantly decrease reaction efficiency. heia-fr.ch

Advanced Applications of 3 ,4 Difluoro 1,1 Biphenyl 4 Yl Methanamine and Its Derivatives in Materials Science and Chemical Probes

Integration into Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs)

The amine functionality of (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine serves as a key reactive site for its incorporation into the intricate architectures of Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs). These materials are renowned for their high surface areas, tunable pore sizes, and exceptional chemical and thermal stabilities, making them prime candidates for a range of demanding applications. The difluorobiphenyl unit contributes to the rigidity and thermal stability of the resulting polymer network.

Adsorption and Separation Applications (e.g., Xenon/Krypton Gas Separation)

The separation of noble gases, such as xenon and krypton, is a critical process in various industries, including lighting, medical imaging, and nuclear energy. Porous materials with precisely engineered pore structures and surface chemistries are essential for achieving efficient separation. Amine-functionalized porous organic polymers have demonstrated enhanced performance in CO2 capture, and similar principles can be applied to xenon/krypton separation. rsc.org The introduction of polar amine groups and fluorine atoms within the pores of MOPs and PAFs can create specific interaction sites that differentiate between xenon and krypton, leading to high selectivity.

The design of PAFs for gas separation is an active area of research, with strategies focusing on pore modulation to optimize selectivity and permeance. researchgate.net While direct integration of this compound into PAFs for xenon/krypton separation is an area of ongoing research, the principles established with other amine-functionalized and fluorinated porous materials suggest its high potential. The tailored pore environment created by this monomer could lead to PAFs with superior performance in noble gas separation.

Below is an interactive data table showcasing typical performance metrics for PAFs in gas separation applications.

FrameworkTarget GasSelectivity (Xe/Kr)Surface Area (m²/g)
PAF-1-NH2CO2163 (CO2/N2)1050
Amine-Functionalized POPCationic DyesHigh402
Halogen-Functionalized MOFXeHighTunable
Simple Biphenyl (B1667301) Derived PAFXeAttractiveHigh

Thermal Energy Storage Applications

The imperative for efficient and sustainable energy solutions has driven research into advanced thermal energy storage (TES) materials. Porous organic polymers are emerging as promising candidates for TES due to their ability to encapsulate phase change materials (PCMs) and their inherent thermal stability. bit.edu.cn Fluorinated polymers, in particular, are noted for their high thermal stability and are being explored for high-temperature energy storage applications. researchgate.netmdpi.com

The integration of this compound into the backbone of MOPs could yield materials with enhanced thermal stability and tailored porosity for encapsulating PCMs. The fluorine atoms can enhance the polymer's resistance to thermal degradation, a critical factor for long-term performance in TES systems. researchgate.net Research into fluorinated polyimides has shown that the introduction of trifluoromethyl groups can lead to enhanced breakdown strengths and high discharged energy density at elevated temperatures, underscoring the potential of fluorination in designing polymers for energy storage. researchgate.net

The following table presents typical thermal properties of fluorinated polymers relevant to thermal energy storage.

Polymer TypeDecomposition Temperature (°C)Energy Density (J/cm³)Application
Fluorinated Polyimide>4503.6High-Temperature Capacitors
Fluorinated PolymerHigh-Biomedical Applications
Bioderived Radical PolymersTunable-Sustainable Energy Storage

Utilization in Electronic and Optoelectronic Materials Research

The fluorinated biphenyl core of this compound is a key structural motif in the design of materials for electronic and optoelectronic devices. Fluorine substitution is a well-established strategy for tuning the electronic properties, stability, and morphology of organic materials.

Organic Light Emitting Diodes (OLEDs)

In the realm of Organic Light Emitting Diodes (OLEDs), materials capable of Thermally Activated Delayed Fluorescence (TADF) have garnered significant attention as they enable highly efficient conversion of electricity to light. ossila.comaappsbulletin.org The design of TADF emitters often involves the combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy splitting. While the methanamine group is a moderate donor, derivatives of this compound, where the amine is further functionalized, could be incorporated into more complex donor-acceptor structures.

Fluorinated biphenyl units are utilized in the synthesis of various OLED materials. nih.gov The strategic placement of fluorine atoms can influence the HOMO/LUMO energy levels, charge transport characteristics, and device stability. mdpi.com Boron-containing TADF emitters, for example, have been extensively studied, and the incorporation of fluorinated aryl groups is a common design element. beilstein-journals.org

The table below summarizes the performance of some TADF emitters used in OLEDs.

Emitter TypeEmission ColorExternal Quantum Efficiency (%)Reference
Diphenylsulfone-basedBlue19.5 beilstein-journals.org
Phthalonitrile-basedBlue-Green15.0 aappsbulletin.org
Boron-containingBlue21.7 aappsbulletin.org

Liquid Crystal Displays (LCDs)

Fluorinated biphenyls are a cornerstone of modern liquid crystal display (LCD) technology. tcichemicals.com The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly impact their mesomorphic properties, dielectric anisotropy, and viscosity. mdpi.com These properties are crucial for the performance of LCDs, influencing factors such as switching times, operating voltage, and contrast.

While this compound itself is not a liquid crystal, it serves as a valuable precursor for the synthesis of liquid crystalline derivatives. The amine group can be readily transformed into various functional groups, such as amides or imines, to create rod-like molecules that can exhibit liquid crystalline phases. The presence and position of the fluorine atoms on the biphenyl core are critical for achieving the desired mesomorphic behavior. rsc.org

This table highlights the impact of fluorination on the properties of liquid crystals.

Compound TypePhase Transition (°C)Dielectric Anisotropy (Δε)Viscosity (mPa·s)
Laterally Fluorinated Phenyl CinnamateVaries with chain length--
Fluorinated TetramethoxytriphenyleneVaries with F substitution--
Fluorinated Biphenyl AnalogsWide RangeTunable-

Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge transport properties of these materials are intrinsically linked to their molecular structure and solid-state packing. aps.orgnih.gov The difluoro-biphenyl moiety is a common building block in the design of high-performance organic semiconductors. nih.govarxiv.org

The following table provides typical charge carrier mobilities for different classes of organic semiconductors.

Material ClassHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Crystalline Organic Semiconductors~1-5-
TADF Luminophores10⁻⁸ - 10⁻⁴10⁻⁸ - 10⁻⁴
Disordered Organic SemiconductorsVariesVaries

Role as Chemical Probes and Ligands in Research

The difluorobiphenyl moiety in this compound and its derivatives makes them highly suitable for use as chemical probes and ligands. The presence of fluorine atoms provides a unique spectroscopic handle, while the biphenyl structure offers a rigid framework that can be functionalized to create specific binding properties.

Applications as ¹⁹F NMR Probes for Molecular Structure Determination

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for studying molecular structure, dynamics, and interactions, largely due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe for detecting subtle conformational changes or binding events. nih.gov

Derivatives of this compound are potential candidates for development as ¹⁹F NMR probes. The two fluorine atoms on one of the phenyl rings would produce distinct signals in the ¹⁹F NMR spectrum, the chemical shifts of which would be influenced by through-space interactions with other parts of the molecule or with binding partners. For instance, the methanamine group could be functionalized to target specific biological macromolecules. Upon binding, changes in the conformation of the probe or its proximity to different functional groups on the target would lead to measurable changes in the ¹⁹F chemical shifts.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Biphenyl Derivatives

CompoundSolventChemical Shift (δ) F-3' (ppm)Chemical Shift (δ) F-4' (ppm)
4,4'-Difluoro-1,1'-biphenylChloroform-d-114.5-114.5
3,4-DifluorobiphenylAcetone-d₆-138.2-150.1
Hypothetical data for this compound derivativeDMSO-d₆-139.0-151.5

Note: The data for the hypothetical derivative is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

Development of Ligands for Catalytic Systems

The biphenyl scaffold is a common feature in ligands used for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. researchgate.net The methanamine group in this compound can be readily converted into a variety of coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other chelating moieties.

The electronic properties of the biphenyl ring can be tuned by the fluorine substituents, which can in turn influence the catalytic activity of the metal center. The electron-withdrawing nature of fluorine can affect the electron density on the coordinating atom, thereby modulating the catalytic cycle. For example, ligands derived from this compound could be employed in palladium-catalyzed reactions for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. nih.govnih.gov

Scaffolds for Molecular Recognition Systems

The rigid and predictable geometry of the biphenyl core, combined with the specific interaction capabilities of the fluorine atoms, makes this compound an excellent scaffold for designing molecular recognition systems.

Halogen Bond Donor Architectures

A halogen bond is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. cam.ac.uk This interaction is directional and has found increasing use in crystal engineering and the design of supramolecular assemblies. cam.ac.uk The fluorine atoms in derivatives of this compound, when attached to the electron-withdrawing biphenyl system, can act as halogen bond donors.

By functionalizing the methanamine group with appropriate recognition motifs, it is possible to create architectures where the halogen bonds play a crucial role in directing the assembly of molecules into well-defined structures. These architectures can be used to create novel materials with specific properties, such as porous solids for gas storage or molecular sensors. The directionality of the C-F···X interaction can lead to predictable and robust supramolecular structures. rsc.org

Supramolecular Assembly Research

Supramolecular assembly relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. rsc.org Fluorinated biphenyl derivatives have been shown to self-assemble into various nanostructures, such as fibers, tapes, and vesicles, driven by a combination of π-π stacking, hydrophobic interactions, and in some cases, halogen bonding. researchgate.net

Derivatives of this compound can be designed to undergo self-assembly in solution or on surfaces. The methanamine group provides a convenient point for attaching different functionalities that can influence the self-assembly process, such as long alkyl chains to promote amphiphilicity or hydrogen bonding groups to direct the formation of specific aggregates. The resulting supramolecular structures could find applications in areas such as drug delivery, tissue engineering, and organic electronics. nih.gov

Precursor Role in Agrochemical Research Intermediates

Many modern agrochemicals, including herbicides, fungicides, and insecticides, contain fluorine atoms to enhance their efficacy, metabolic stability, and bioavailability. The synthesis of these complex molecules often relies on the use of versatile fluorinated building blocks.

This compound can serve as a key intermediate in the synthesis of novel agrochemicals. The difluorobiphenyl moiety is a common structural motif in a number of active compounds. The primary amine functionality of the methanamine group allows for a wide range of chemical transformations, enabling the straightforward introduction of this fluorinated biphenyl unit into larger, more complex molecules. A general synthetic approach for a related compound, 2,4-difluorobenzylamine, involves the halogenation of m-difluorobenzene followed by reaction with methenamine (B1676377) and subsequent hydrolysis, highlighting a plausible synthetic route for such intermediates. google.com

Table 2: Potential Agrochemical Classes Derived from Fluorinated Biphenyl Methanamine Intermediates

Agrochemical ClassPotential Functionalization of MethanamineTarget Pest/Disease
FungicidesFormation of triazole or pyrazole (B372694) heterocyclesPowdery mildew, rusts
HerbicidesAcylation to form amides or ureasBroadleaf weeds
InsecticidesConversion to pyrethroid-like estersChewing and sucking insects

This table presents hypothetical applications based on established structure-activity relationships in agrochemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of different types of protons, their electronic environment, and their spatial relationships. The spectrum would be characterized by signals from the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons.

Aromatic Region: Protons on the two phenyl rings would resonate in the downfield region, typically between 7.0 and 7.8 ppm.

The protons on the non-fluorinated phenyl ring (positions 2, 3, 5, 6) would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The protons on the difluorinated ring (positions 2', 5', 6') would exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Benzylic Protons (-CH₂-): The two protons of the methylene group attached to the biphenyl system would likely appear as a singlet in the range of 3.8-4.2 ppm. The chemical shift is influenced by the adjacent aromatic ring and the amine group.

Amine Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet. Its chemical shift is highly variable (typically 1.5-3.5 ppm) and depends on factors such as solvent, concentration, and temperature. This signal may also exchange with D₂O, causing it to disappear from the spectrum, which is a common method for its identification.

Table 1: Predicted ¹H NMR Signals for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (Difluorinated Ring)7.0 - 7.8Multiplet (m)3H
Aromatic H (Non-fluorinated Ring)7.0 - 7.8Doublet (d)4H
Benzylic H (-CH₂)3.8 - 4.2Singlet (s)2H
Amine H (-NH₂)1.5 - 3.5Broad Singlet (br s)2H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, a total of 13 distinct carbon signals are expected.

Aromatic Carbons: The twelve carbons of the biphenyl system would generate signals in the approximate range of 110-160 ppm.

The carbons directly bonded to fluorine (C-3' and C-4') would appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).

Other carbons in the fluorinated ring would also show smaller couplings to the fluorine atoms (²JCF, ³JCF), leading to more complex signals.

The quaternary carbons (C-1, C-4, C-1', C-3', C-4') would typically have lower intensities compared to the protonated carbons.

Aliphatic Carbon: The benzylic methylene carbon (-CH₂) would resonate further upfield, likely in the 40-50 ppm range.

Table 2: Predicted ¹³C NMR Signal Types for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic C-F145 - 160Doublet (d)
Aromatic C-H & C-C110 - 145Singlet (s) or Multiplet (m)
Aliphatic -CH₂-40 - 50Singlet (s)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms at the 3' and 4' positions. These signals would likely appear as doublets due to coupling with each other (F-F coupling). Further coupling to nearby protons (H-F coupling) could introduce additional fine structure to the signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group should exhibit two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: A sharp band or series of bands just above 3000 cm⁻¹ would indicate the C-H bonds of the phenyl rings.

Aliphatic C-H Stretching: Absorptions corresponding to the methylene (-CH₂) group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands characteristic of carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500Medium-Weak
Aromatic C-HC-H Stretch> 3000Medium
Aliphatic C-HC-H Stretch< 3000Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Strong
FluoroaromaticC-F Stretch1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Molecular Ion: For this compound (C₁₃H₁₁F₂N), the exact molecular weight is 219.0860 g/mol . High-resolution mass spectrometry (HRMS) should detect a molecular ion peak ([M]⁺) very close to this value.

Fragmentation Pattern: Electron impact (EI) ionization would likely induce characteristic fragmentation. The most prominent fragmentation pathway is often the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which would result in the loss of an ·NH₂ radical to form a stable benzylic cation at m/z 203. Another common fragmentation would be the loss of the entire aminomethyl group (·CH₂NH₂) to produce a biphenyl cation fragment. Further fragmentation of the biphenyl rings could also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the biphenyl core.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the conjugated biphenyl system. A strong absorption band (λmax) would be anticipated, likely in the 250-290 nm range, which is characteristic of substituted biphenyls. The presence of the aminomethyl and fluoro substituents can cause slight shifts (either bathochromic or hypsochromic) in the absorption maximum compared to unsubstituted biphenyl.

Future Research Directions and Unexplored Avenues for 3 ,4 Difluoro 1,1 Biphenyl 4 Yl Methanamine Chemistry

Development of Novel Green Synthetic Routes

The future synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine and its derivatives should prioritize environmentally friendly methods to minimize hazardous waste and energy consumption. Key areas for exploration include:

Photoenzymatic Synthesis: Harnessing the power of light-activated enzymes could offer a highly selective and sustainable route to fluorinated compounds. techexplorist.com This approach could enable precise control over the introduction of fluorine into the biphenyl (B1667301) structure under mild conditions. techexplorist.com

PFAS-Free Fluorination: Developing synthetic protocols that avoid the use of per- and polyfluoroalkyl substances (PFAS) is crucial for environmental safety. sciencedaily.com Research into alternative fluorinating agents and methodologies will be essential for the green synthesis of this compound. sciencedaily.com

Catalytic C-H Activation: Direct C-H functionalization to introduce the fluorine atoms or the methanamine group onto the biphenyl scaffold would be a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Flow Chemistry: The use of microfluidic reactors can enhance reaction efficiency, safety, and scalability. sciencedaily.com A continuous-flow process for the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage. sciencedaily.com

Green Synthesis ApproachPotential AdvantagesRelevant Research Area
Photoenzymatic SynthesisHigh selectivity, mild reaction conditions, sustainability. techexplorist.comBiocatalysis, Photochemistry. techexplorist.com
PFAS-Free FluorinationReduced environmental impact, enhanced safety. sciencedaily.comGreen Chemistry, Fluorination Chemistry. sciencedaily.com
Catalytic C-H ActivationAtom economy, reduced synthetic steps. nih.govOrganometallic Catalysis. nih.gov
Flow ChemistryImproved efficiency, safety, and scalability. sciencedaily.comChemical Engineering, Process Chemistry. sciencedaily.com

Exploration of Advanced Catalytic Applications

The unique electronic properties conferred by the fluorine atoms in this compound suggest its potential use in catalysis, either as a ligand for metal complexes or as an organocatalyst.

Future research could focus on:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for transition metal catalysts in asymmetric transformations, such as hydrogenations or C-C bond-forming reactions.

Organocatalysis: The methanamine moiety could be functionalized to create novel organocatalysts for reactions like Michael additions or aldol (B89426) reactions. The electronic influence of the difluorobiphenyl group could modulate the reactivity and selectivity of the catalyst.

Dual Catalysis: Systems that combine a metal catalyst with an organocatalyst derived from the target compound could enable novel transformations through cooperative catalysis.

Design of New Functional Materials with Tuned Properties

Fluorinated biphenyls are known for their applications in materials science, particularly in liquid crystals and polymers, due to their thermal and chemical stability. nih.govacs.org The incorporation of this compound into polymeric structures could lead to new functional materials.

Potential research directions include:

High-Performance Polymers: Polymerization of derivatives of this compound could yield polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Liquid Crystals: The rigid biphenyl core suggests that derivatives of this compound could be investigated as components of liquid crystal displays, with the fluorine substituents influencing the mesomorphic properties. acs.org

Organic Electronics: The electron-withdrawing nature of fluorine could make derivatives of this compound suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. acs.orgresearchgate.net

Material ClassPotential PropertiesKey Structural Feature
High-Performance PolymersThermal stability, chemical resistanceFluorinated biphenyl backbone
Liquid CrystalsTunable mesomorphic phasesRigid biphenyl core
Organic ElectronicsCharge transport propertiesElectron-withdrawing fluorine atoms

Investigations into Deeper Structure-Function Relationships

A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is essential to unlock their full potential. nih.govnih.gov

Future studies should involve:

Systematic Structural Modification: Synthesizing a library of analogues with variations in the position and number of fluorine atoms, as well as modifications to the methanamine group.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to understand how structural changes influence the electronic properties, conformation, and reactivity of the molecule. nih.govacs.org

Biological Activity Screening: Evaluating the synthesized analogues for potential biological activities, drawing inspiration from SAR studies of other fluorinated benzylamines and biphenyl compounds. nih.govnih.govresearchgate.net

Integration into Complex Supramolecular Systems and Nanomaterials

The ability of molecules to self-assemble into well-defined supramolecular structures is at the heart of modern materials science. weizmann.ac.il The fluorinated biphenyl scaffold of this compound could be exploited in the design of novel supramolecular systems and nanomaterials.

Unexplored avenues include:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various surfaces, with the fluorinated tail groups potentially creating hydrophobic or oleophobic surfaces.

Fluorinated Nanoparticles: Incorporating the compound into lipid or polymeric nanoparticles to create novel drug delivery systems or imaging agents. nih.govku.edunih.gov The fluorine atoms could serve as reporters for 19F MRI. ku.edu

Supramolecular Gels: Designing derivatives that can form supramolecular gels in organic solvents or water, with potential applications in materials science and biomedicine.

Advanced Spectroscopic and Imaging Probes Development

Fluorescent probes are indispensable tools in biological research and medical diagnostics. horiba.com The this compound scaffold could be a starting point for the development of novel spectroscopic and imaging probes.

Future research could focus on:

Amine-Reactive Fluorophores: The primary amine group can be readily functionalized to create fluorescent probes that react with specific analytes or biomolecules. nih.govucf.eduthermofisher.com

Environment-Sensitive Probes: The photophysical properties of fluorophores based on this scaffold could be sensitive to the local environment, such as polarity or viscosity, allowing for the probing of cellular microenvironments.

Two-Photon Microscopy: Designing derivatives with large two-photon absorption cross-sections for deep-tissue imaging with reduced photodamage. ucf.edu

19F MRI Contrast Agents: The two fluorine atoms could be utilized for the development of responsive 19F MRI contrast agents that are activated by specific biological stimuli. ku.edu

Q & A

Q. What are the common synthetic routes for (3',4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine?

The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling. A representative method involves reacting 4-bromo-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)methanamine with Grignard reagents or aryl boronic acids under palladium catalysis. For example, in a recent protocol, the reaction of a brominated precursor with (3',4'-difluorophenyl)boronic acid in the presence of Pd(PPh₃)₄, Na₂CO₃, and a solvent system (DME/H₂O) at 70–80°C yielded the target compound with >90% purity after recrystallization . Optimization of base (e.g., K₂CO₃) and solvent (acetone or DMF) is critical for suppressing side reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to verify fluorine substitution patterns and amine proton integration.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (C₁₃H₁₁F₂N).
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .
  • Elemental Analysis : To validate purity (>98%) and rule out residual solvents.

Q. What safety precautions are recommended for handling this compound in the laboratory?

Based on structurally similar amines:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; wash skin immediately with soap/water.
  • Store under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Catalyst Screening : Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) impact cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Lower temps (0–5°C) minimize decomposition of sensitive intermediates.
  • Purification : Flash chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) yields >95% purity .

Q. How can discrepancies in spectroscopic data (e.g., unexpected ¹H NMR splitting) be resolved?

Contradictions often arise from:

  • Dynamic Exchange : Amine protons may exhibit broadened signals due to hydrogen bonding; use D₂O shake tests.
  • Fluorine Coupling : ¹⁹F-¹H coupling in NMR can split signals; 2D NMR (HSQC, HMBC) clarifies connectivity.
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .

Q. What role does this compound play in medicinal chemistry or materials science?

  • Drug Discovery : As a fluorinated biphenyl scaffold, it serves as a precursor for kinase inhibitors or GPCR modulators. The amine group enables conjugation to pharmacophores for structure-activity relationship (SAR) studies .
  • Materials Science : Used in liquid crystal synthesis (e.g., 4'-trans-4-propylcyclohexyl derivatives) due to its rigid, fluorinated aromatic core .

Q. How can computational methods aid in predicting the compound’s reactivity or supramolecular interactions?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., EGFR).
  • MD Simulations : Assess stability in lipid bilayers for drug delivery applications.
  • Hirshfeld Analysis : Maps intermolecular interactions in crystal structures to guide co-crystal design .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental melting points?

Discrepancies may arise from polymorphism or impurities. Strategies include:

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions.
  • Recrystallization Screening : Test solvents (e.g., MeOH vs. acetone) to isolate stable crystalline forms.
  • Powder XRD : Compare experimental patterns with predicted (Mercury CSD) .

Q. Why might biological assay results vary between batches of the compound?

Potential causes:

  • Residual Solvents : Check for DMF/acetone via GC-MS; repurify if >0.1%.
  • Enantiomeric Purity : Use chiral HPLC (Chiralpak AD-H column) to rule out racemization.
  • Protonation State : Adjust buffer pH (e.g., PBS vs. Tris) to ensure consistent amine ionization .

Methodological Recommendations

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps.
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs.
  • In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.